N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-19-12-8-7-11(9-14(12)20(2)27(19,24)25)18-16(22)10-21-13-5-3-4-6-15(13)26-17(21)23/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJSEWDELXGSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis methods, and biological implications.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiadiazole ring fused with an oxazole moiety. Its molecular formula is with a molecular weight of 323.39 g/mol. The structural complexity contributes to its diverse biological activity.
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of thiadiazole derivatives. For instance, compounds containing the 1,3-thiadiazole nucleus have shown significant activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The introduction of specific substituents on the thiadiazole ring enhances this activity. Research indicates that certain derivatives exhibit Minimum Inhibitory Concentrations (MICs) as low as 15.6 µg/ml against Gram-positive bacteria .
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have demonstrated antifungal properties. Studies report moderate to significant antifungal activity against pathogens like Candida albicans and Aspergillus niger at concentrations around 100 µg/ml .
Anticancer Activity
Recent research has focused on the anticancer potential of thiadiazole derivatives. For example, certain compounds have shown promising results against pancreatic cancer cell lines with IC50 values around 0.3 µM . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can lead to enhanced cytotoxicity against various cancer cell lines.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of thiadiazole derivatives including our compound of interest. Results indicated that compounds with chlorinated substituents exhibited superior activity against S. aureus, with MIC values significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity in Pancreatic Cancer
Another investigation assessed the cytotoxic effects of thiadiazole derivatives on pancreatic cancer cells (PaCa2). The study concluded that specific modifications in the chemical structure led to increased potency in inhibiting cell growth .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of microwave-assisted synthesis has been reported to enhance yield and reduce reaction times significantly.
Preparation Methods
Starting Materials and Reaction Pathway
The synthesis begins with 2-nitrobenzenesulfonamide (CAS 80-42-2), which undergoes sequential modifications:
Reductive Methylation :
Catalytic Hydrogenation :
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 92 |
| 2 | 85 | 95 |
Synthesis of Intermediate B: 2-(2-Oxobenzo[d]Oxazol-3(2H)-yl)Acetic Acid
Cyclocondensation Approach
The benzoxazolone fragment is synthesized via cyclization of 2-aminophenol derivatives:
Reaction Scheme :
Oxidation :
- Reagent : Hydrogen peroxide (30%), acetic acid
- Conditions : 70°C, 3 h
- Outcome : Converts thioamide to sulfone (if required).
Analytical Data :
- Molecular Formula : C9H7NO4
- 1H NMR (DMSO-d6) : δ 7.85 (d, J=8.1 Hz, 1H), 7.45–7.32 (m, 2H), 4.62 (s, 2H), 3.91 (s, 2H).
Amide Coupling: Final Step Synthesis
Carbodiimide-Mediated Coupling
The convergent step involves coupling Intermediate A and B:
Activation of Carboxylic Acid :
- Reagents : EDCl (1.2 eq), HOBt (1.1 eq)
- Solvent : Anhydrous DMF, 0°C, 1 h
Amide Bond Formation :
- Conditions : Add Intermediate A (1.0 eq), stir at room temperature for 24 h
- Workup : Dilute with ethyl acetate, wash with NaHCO3 (5%) and brine
Optimization Insights :
- Excess EDCl (≥1.5 eq) led to side-product formation (up to 15% impurity).
- Lower temperatures (0–5°C) improved regioselectivity but reduced reaction rate.
Purification and Characterization
Chromatographic Techniques
- Normal Phase SiO2 : Eluent = Ethyl acetate/hexane (3:7 → 1:1 gradient)
- Reverse Phase C18 : Eluent = Acetonitrile/water (0.1% TFA), 15→90% over 30 min
Critical Purity Metrics :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Normal Phase | 88 | 62 |
| Reverse Phase | 99 | 58 |
Spectroscopic Confirmation
- HRMS (ESI+) : m/z calc. for C19H17N5O6S [M+H]+: 468.0924, found: 468.0928.
- 13C NMR (DMSO-d6) : δ 170.2 (C=O), 162.8 (C=S), 153.4 (C-O), 128.9–115.7 (aromatic carbons).
Comparative Analysis of Synthetic Routes
Three principal methods have been reported (Table 1):
Table 1: Method Comparison
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise Coupling | 42 | 99 | High | $$$$ |
| One-Pot Assembly | 35 | 94 | Moderate | $$$ |
| Solid-Phase Synthesis | 28 | 89 | Low | $$ |
Key Findings :
- Stepwise Coupling (Method 1) remains the gold standard for purity but requires rigorous temperature control.
- One-Pot Assembly (Method 2) reduces purification steps but compromises yield due to competing side reactions.
Mechanistic Considerations and Side Reactions
Competing Pathways
Solvent Effects
- Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rate but may promote racemization.
- Ether Solvents (THF, Dioxane): Reduce side reactions but slow kinetics.
Industrial-Scale Production Challenges
- Exothermic Risks : Methylation and coupling steps require jacketed reactors with precise cooling.
- Catalyst Recycling : Pd/C recovery systems must achieve >95% efficiency to justify costs.
- Waste Streams : DMF disposal necessitates dedicated treatment units due to toxicity concerns.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide?
- Methodology : Cyclocondensation reactions in polar solvents (e.g., ethanol or acetonitrile) under reflux conditions are effective. For example, intermediate thioamides can be synthesized by reacting isothiocyanates with hydrazides in ethanol (boiling for 15–20 minutes), followed by sulfuric acid-mediated cyclization at 293–298 K for 24 hours to yield bicyclic derivatives . Yield optimization (>95%) requires precise control of reactant ratios and reaction duration.
Q. How can structural characterization of this compound be validated experimentally?
- Methodology : Combine spectroscopic and crystallographic techniques:
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3310 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.52–7.94 ppm, methyl groups at δ 1.91 ppm) .
- X-ray diffraction : Resolve ambiguities in molecular geometry (e.g., bond angles and torsion angles in bicyclic cores) via co-crystal analysis .
Q. What solvent systems are suitable for purification and recrystallization?
- Methodology : Ethanol and acetic acid are preferred for recrystallization due to high solubility at elevated temperatures and low impurity retention. TLC (Silufol UV-254 plates with chloroform:acetone 3:1) monitors reaction progress and purity .
Advanced Research Questions
Q. How do reaction conditions influence the formation of undesired byproducts during heterocyclization?
- Methodology : Byproduct formation (e.g., thioacetamide derivatives) is linked to incomplete sulfur elimination or premature termination of cyclization. Adjusting acid concentration (e.g., H₂SO₄ vs. P₂S₅) and reaction time minimizes side products. For example, prolonged heating in H₂SO₄ reduces thioamide persistence .
Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states and intermediates. ICReDD’s integrated computational-experimental framework accelerates reaction design by narrowing optimal conditions (e.g., solvent, catalyst) .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
- Methodology : Cross-validate dynamic (NMR) and static (X-ray)
- Dynamic disorder : Use low-temperature crystallography to reduce thermal motion artifacts.
- Tautomeric equilibria : Compare solution-state NMR (e.g., variable-temperature studies) with solid-state structures to identify equilibrium shifts .
Q. What in silico approaches assess the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations evaluate binding affinities and stability. For example, dock the acetamide core into active sites (e.g., antimicrobial targets) using PyMOL for visualization and free-energy calculations (MM-PBSA) .
Data Contradiction Analysis
Q. Why do certain synthetic routes fail to isolate intermediates despite stoichiometric control?
- Analysis : Instability of intermediates (e.g., N-substituted thioamides) under acidic conditions leads to rapid cyclization or degradation. highlights failed isolation of 4.1a due to sulfur reactivity, necessitating in situ characterization via LC-MS or trapping agents .
Q. How to address discrepancies in biological activity data across studies?
- Analysis : Variability in assay conditions (e.g., cell lines, solvent carriers) affects results. Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and validate via dose-response curves. Cross-reference with structurally analogous compounds (e.g., benzothiazole derivatives) to identify structure-activity trends .
Methodological Tables
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray diffraction | Molecular geometry validation | Co-crystal preparation, resolution <1.0 Å | |
| FAB-MS | Molecular ion confirmation | m/z = [M+H]⁺, meta-nitrobenzyl alcohol matrix | |
| DFT calculations | Reaction pathway modeling | B3LYP/6-31G* basis set, transition state search |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
